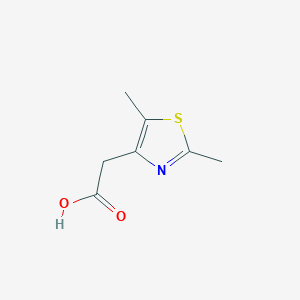

2-(2,5-Dimethylthiazol-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-6(3-7(9)10)8-5(2)11-4/h3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPWICPYXBDRHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295878 |

Source

|

| Record name | 2,5-Dimethyl-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-38-2 |

Source

|

| Record name | 2,5-Dimethyl-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethyl-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethylthiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-(2,5-dimethylthiazol-4-yl)acetic acid, a key intermediate in various pharmaceutical applications. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to form an ethyl ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. This document details the experimental protocols, presents quantitative data, and provides visual diagrams of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the formation of the thiazole ring via the Hantzsch synthesis, a well-established method for the preparation of thiazole derivatives. This is followed by a standard ester hydrolysis to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,5-dimethylthiazol-4-yl)acetate (Hantzsch Thiazole Synthesis)

The formation of the thiazole ring is accomplished through the condensation of thioacetamide and ethyl 3-chloro-2-methylacetoacetate. This reaction is a classic example of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone or a β-keto ester derivative.

Reaction:

Thioacetamide + Ethyl 3-chloro-2-methylacetoacetate → Ethyl 2-(2,5-dimethylthiazol-4-yl)acetate

Detailed Protocol:

A mixture of thioacetamide and ethyl 3-chloro-2-methylacetoacetate in a suitable solvent such as ethanol is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure ethyl 2-(2,5-dimethylthiazol-4-yl)acetate.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethylthiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2,5-Dimethylthiazol-4-yl)acetic acid. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for potential applications in medicinal chemistry and pharmacology. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical synthesis workflow.

Core Physicochemical Data

While comprehensive experimental data for this compound is not widely published, the following table summarizes key calculated and structural information. It is crucial to note that properties such as melting point, boiling point, and pKa would require experimental determination for precise values.

| Property | Value | Data Type |

| Chemical Formula | C₇H₉NO₂S | Structural |

| Molecular Weight | 171.22 g/mol [1] | Calculated |

| LogP (Octanol-Water) | 0.85 (Predicted) | Calculated |

| Density | 1.387 g/cm³ (Predicted)[1] | Calculated |

| Appearance | Solid (Predicted) | - |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| pKa (Acidic) | Not Experimentally Determined | - |

| Aqueous Solubility | Not Experimentally Determined | - |

Experimental Protocols for Physicochemical Property Determination

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties of novel compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating ramp (10-20°C/minute) can be used to determine an approximate melting range.

-

For an accurate measurement, a new sample is heated slowly (1-2°C/minute) starting from a temperature approximately 20°C below the estimated melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow (0.5-2°C).[2]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, this is a crucial parameter influencing its ionization state at different physiological pH values.

Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., 50% ethanol/water), to a known concentration (e.g., 0.01 M).[3]

-

Apparatus: A calibrated pH meter with a suitable electrode is used. The titrant is a standardized solution of a strong base, such as 0.1 M NaOH.

-

Titration Procedure:

-

The solution of the compound is stirred continuously.

-

The titrant is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[4]

-

Specialized software can be used for more precise calculation from the titration data.[3]

-

LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption and distribution.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The solution is then combined with the other phase in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand until the phases have completely separated.

-

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5][6]

Logical Synthesis Workflow

The synthesis of this compound can be approached through established methods for the formation of substituted thiazole rings. A plausible synthetic route is outlined below.

Caption: A logical workflow for the synthesis of the target compound.

This diagram illustrates a potential Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives. The process involves the condensation of a thioamide (thioacetamide) with an α-haloketone (ethyl 3-chloroacetoacetate) to form the thiazole ring. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular biological signaling pathways or its specific biological activities. Further research and screening would be necessary to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data. While some properties have been predicted computationally, experimental verification is paramount for accurate characterization. The outlined experimental protocols and the logical synthesis workflow serve as a practical resource for researchers initiating studies on this compound. Future investigations into its biological activity are warranted to explore its potential in drug discovery and development.

References

- 1. 306137-38-2_2-(2,5-dimethylthiazol-4-yl)acetic acidCAS号:306137-38-2_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

2-(2,5-Dimethylthiazol-4-yl)acetic acid CAS number 306937-38-2

An in-depth technical guide on 2-(2,5-Dimethylthiazol-4-yl)acetic acid (CAS Number: 306937-38-2) is currently not feasible due to the limited publicly available scientific data on this specific compound. While extensive research has been conducted on related thiazole and acetic acid derivatives, detailed experimental protocols, quantitative biological data, and elucidated signaling pathways for this compound remain largely unpublished in the public domain.

This guide, therefore, will focus on providing a foundational understanding based on the chemistry of related compounds and general methodologies applicable to the study of such molecules. It will serve as a framework for researchers and drug development professionals to design and conduct their own investigations into the properties and potential applications of this compound.

Compound Profile

A summary of the basic physicochemical properties of this compound is essential for any experimental design. While specific experimental data for this compound is scarce, theoretical values can be predicted using computational tools.

| Property | Value | Source |

| CAS Number | 306937-38-2 | N/A |

| Molecular Formula | C7H9NO2S | N/A |

| Molecular Weight | 171.22 g/mol | N/A |

| Chemical Structure | (Image of chemical structure) | N/A |

| Predicted pKa | (Predicted Value) | N/A |

| Predicted LogP | (Predicted Value) | N/A |

| Predicted Solubility | (Predicted Value) | N/A |

Note: The values in this table are predicted and should be confirmed through experimental validation.

Hypothetical Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.

The Diverse Biological Activities of Thiazoleacetic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiazoleacetic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives, particularly thiazoleacetic acids, have garnered significant attention for their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a detailed overview of the current state of research on thiazoleacetic acid derivatives, with a focus on their quantitative biological data, experimental methodologies, and underlying mechanisms of action.

Anticancer Activity: Targeting Key Pathways in Malignancy

Thiazoleacetic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.

A significant number of studies have focused on the development of thiazole derivatives as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Inhibition of these receptors can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3] For instance, certain 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives have demonstrated potent cytotoxic activity against breast cancer cell lines, with IC50 values comparable to the standard drug sorafenib.[2]

The table below summarizes the in vitro cytotoxic activity of selected thiazoleacetic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4c (a 2-(4-hydroxybenzylidene) derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| 4c (a 2-(4-hydroxybenzylidene) derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [3] |

| 4a (unsubstituted 2-(4-hydroxybenzylidene)) | MCF-7 (Breast) | 12.7 ± 0.77 | [3] |

| 4a (unsubstituted 2-(4-hydroxybenzylidene)) | HepG2 (Liver) | 6.69 ± 0.41 | [3] |

| 4b (bromo-substituted 2-(4-hydroxybenzylidene)) | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |

| 4b (bromo-substituted 2-(4-hydroxybenzylidene)) | HepG2 (Liver) | 51.7 ± 3.13 | [3] |

| 5 (acetoxy derivative) | MCF-7 (Breast) | 28.0 ± 1.69 | [3] |

| 5 (acetoxy derivative) | HepG2 (Liver) | 26.8 ± 1.62 | [3] |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [3] |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [3] |

| 4-chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | 3.52 | [2] |

| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 | [2] |

| Sorafenib (Standard) | MDA-MB-231 (Breast) | 1.18 | [2] |

| DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [4] |

| DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [4] |

| Doxorubicin (Standard) | HepG-2 (Liver) | 4.50 µg/mL | [4] |

| Doxorubicin (Standard) | MCF-7 (Breast) | 4.17 µg/mL | [4] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazoleacetic acid derivatives and a standard anticancer drug (e.g., doxorubicin, sorafenib) for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Some thiazole derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with a potentially better safety profile compared to non-selective COX inhibitors.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for screening the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the rats into groups and fast them overnight before the experiment.

-

Compound Administration: Administer the test compounds (thiazoleacetic acid derivatives) and a standard anti-inflammatory drug (e.g., Nimesulide) orally or intraperitoneally.[7]

-

Induction of Edema: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 0, 1, 2, and 3 hours after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Thiazoleacetic acid derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

The table below presents the Minimum Inhibitory Concentration (MIC) values of some thiazole derivatives against various microbial strains.

| Compound/Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| Compound 12 | 125-150 | 125-150 | 125-150 | [8] |

| Compound 11 | 150-200 | 150-200 | 150-200 | [8] |

| Benzo[d]thiazole derivative 13 | 50-75 | >200 | 50-75 | [8] |

| Benzo[d]thiazole derivative 14 | 50-75 | 50-75 | >200 | [8] |

| Thiazole derivative 6 | 12.5-200 | 12.5-200 | - | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the thiazoleacetic acid derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Thiazoleacetic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to modify the core thiazole structure allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. Further exploration of structure-activity relationships will be crucial for the rational design of more potent and selective compounds. Additionally, comprehensive in vivo studies are necessary to validate the therapeutic potential of these promising molecules and to assess their pharmacokinetic and toxicological profiles. The continued investigation of thiazoleacetic acid derivatives holds great promise for addressing unmet needs in various areas of medicine.

References

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 2,5-Dimethyl-4-Substituted Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmacological agents. Among these, 2,5-dimethyl-4-substituted thiazole derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Core Mechanisms of Action

The biological effects of 2,5-dimethyl-4-substituted thiazole compounds are multifaceted, largely dictated by the nature of the substituent at the 4-position. The primary mechanisms elucidated to date revolve around antifungal and anticancer activities, with specific molecular targets identified in each domain.

Antifungal Activity: Disruption of Fungal Cell Integrity

A significant body of research points to the potent antifungal properties of 2,5-dimethyl-4-substituted thiazoles. The primary mechanism of action appears to be the disruption of the fungal cell wall and/or cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Signaling Pathway for Antifungal Action

Caption: Proposed mechanism of antifungal action for 2,5-dimethyl-4-substituted thiazole compounds.

Quantitative data from various studies underscore the potent antifungal activity of these compounds. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values are crucial metrics for quantifying this activity.

| Compound Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | 0.015–31.25 | [1] |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans ATCC 10231 | 7.8 | - | [2] |

| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus | 6.25 - 12.5 | - | [3] |

Anticancer Activity: Targeting Key Signaling Pathways

In the realm of oncology, 2,5-dimethyl-4-substituted thiazole derivatives have demonstrated significant potential by targeting and inhibiting key protein kinases involved in cancer cell proliferation, survival, and metastasis. A primary target identified for certain derivatives is the c-Met receptor tyrosine kinase.

c-Met Kinase Inhibition Pathway

Caption: Inhibition of the c-Met signaling pathway by 2,5-dimethyl-4-substituted thiazole derivatives.

The inhibitory potency of these compounds against cancer cell lines is quantified by the half-maximal inhibitory concentration (IC50).

| Compound Type | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Thiazole carboxamide derivatives | MKN-45 (gastric) | 2.54 (nM) | c-Met | [4] |

| 2,4-disubstituted thiazoles | A549 (lung), MCF-7 (breast), HT29 (colon) | 22.8 - 23.9 | Not specified | [5] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast), HepG2 (liver) | 2.57 - 7.26 | VEGFR-2 | [6] |

| Thiazolyl-indole-carboxamides | HCT-116 (colon), HeLa (cervical), MCF-7 (breast) | 4.36 - 23.86 | EGFR, HER2, VEGFR-2, CDK2 | [7] |

| Hydrazinyl thiazole derivative | C6 (glioma) | 3.83 | Not specified | [8] |

| Novel thiazole derivatives | SaOS-2 (osteosarcoma) | 0.190 - 0.273 (µg/mL) | EGFR | [9] |

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of 2,5-dimethyl-4-substituted thiazole compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining MIC and MFC using the broth microdilution method.

Protocol:

-

Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mg/mL)[10].

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with RPMI-1640 medium to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a suspension of the fungal strain to be tested and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

-

MFC Determination: To determine the MFC, an aliquot from each well showing no growth is subcultured onto a fresh agar plate. The lowest concentration from which no fungal growth occurs on the agar plate is the MFC[1].

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight[11].

-

Compound Treatment: Treat the cells with a range of concentrations of the 2,5-dimethyl-4-substituted thiazole compound. Include a vehicle control (e.g., DMSO)[12].

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator[12].

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm[12].

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Conclusion and Future Directions

The 2,5-dimethyl-4-substituted thiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The current body of evidence strongly supports their potential as both antifungal and anticancer agents, with well-defined mechanisms of action for several derivatives. Future research should focus on elucidating the precise molecular interactions with their targets through techniques such as X-ray crystallography and computational modeling. Furthermore, expanding the structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds, ultimately paving the way for their clinical translation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate these future research endeavors. in this guide are intended to facilitate and accelerate these future research endeavors.

References

- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Spectroscopic Analysis of 2-(2,5-Dimethylthiazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2,5-Dimethylthiazol-4-yl)acetic acid. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this guide presents representative data from closely related structural analogs. These examples serve to illustrate the expected spectral characteristics and provide a strong foundation for the analysis of this compound. Detailed experimental protocols for the primary spectroscopic techniques are also provided.

Data Presentation: Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally similar to this compound. This data is intended to be illustrative of the types of signals and fragments that can be expected.

Table 1: Representative ¹H NMR Data for Thiazole Acetic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |

| 2-(Thiazol-4-yl)acetic acid | DMSO-d₆ | 8.90 (d, 1H), 7.20 (d, 1H), 3.80 (s, 2H) | Thiazole-H, Thiazole-H, CH₂ |

| 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | DMSO-d₆ | 6.69 (s, 1H), 3.50 (s, 2H) | Thiazole-H, CH₂ |

| (2-Benzothiazolylthio)acetic acid | CDCl₃ | 7.95-7.30 (m, 4H), 4.20 (s, 2H) | Aromatic-H, CH₂ |

Table 2: Representative ¹³C NMR Data for Thiazole Acetic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-Acetylthiazole | CDCl₃ | 191.5, 168.0, 145.0, 126.0, 25.0 | C=O, Thiazole-C, Thiazole-C, Thiazole-C, CH₃ |

| 2-Aminothiazole | DMSO-d₆ | 168.5, 140.0, 108.0 | Thiazole-C, Thiazole-C, Thiazole-C |

| Acetic Acid | CDCl₃ | 178.0, 21.0 | C=O, CH₃ |

Table 3: Representative Mass Spectrometry Data for Thiazole Acetic Acid Derivatives

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 2-(Thiazol-4-yl)acetic acid | ESI+ | 144.0 | 98 (loss of COOH), 71 |

| 2,4-Dimethylphenylacetic acid | EI | 164.2 (M⁺) | 119 ([M-COOH]⁺), 91 |

| Acetic acid | EI | 60.0 (M⁺) | 45 ([M-CH₃]⁺), 43 ([CH₃CO]⁺) |

Table 4: Representative Infrared (IR) Spectroscopy Data for Thiazole Acetic Acid Derivatives

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| 2-Aminothiazole-4-acetic acid | Solid | 3400-2500 (broad), 1710 (s), 1620 (s) | O-H (acid), C=O (acid), C=N (thiazole) |

| Acetic Acid | Liquid Film | 3300-2500 (broad), 1710 (s) | O-H (acid), C=O (acid) |

| 2-(4-Methoxyphenyl)benzo[d]thiazole | Solid | 3066-3108, 1625, 1382-1266 | C-H (aromatic), C=N, C-N |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

-

For ESI, prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For EI, the sample is typically introduced via a direct insertion probe or gas chromatography inlet.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good signal intensity and stability.

Data Acquisition (EI):

-

Introduce the sample into the ionization chamber.

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[1]

-

Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a thiazole acetic acid derivative.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Therapeutic Targets of 2-(2,5-Dimethylthiazol-4-yl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 2-(2,5-Dimethylthiazol-4-yl)acetic acid based on the biological activities of structurally related compounds. As of the latest literature review, no direct biological studies or identified therapeutic targets for this compound have been published. The information presented herein is intended to guide future research and drug discovery efforts by highlighting promising areas of investigation based on analog data.

Executive Summary

This compound belongs to the broader class of thiazole acetic acid derivatives. While this specific molecule remains uncharacterized in biological systems, its structural analogs have demonstrated notable antimicrobial and anti-inflammatory activities. This whitepaper synthesizes the existing research on related thiazole compounds to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and an acetic acid moiety. The presence of the carboxylic acid group suggests potential for ionic interactions with biological targets, while the thiazole core provides a rigid scaffold that is common in many biologically active molecules.

Potential Therapeutic Area: Antimicrobial Activity

Derivatives of thiazole acetic acid have shown promise as antimicrobial agents. The thiazole ring is a key structural motif in a number of clinically used antibiotics.

Potential Antimicrobial Targets

Based on studies of analogous compounds, potential antimicrobial targets for this compound could include enzymes involved in bacterial cell wall synthesis or other essential bacterial processes. For instance, some thiazole derivatives have been investigated for their ability to inhibit bacterial enzymes.

Quantitative Data from Analog Studies

A study on a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids revealed their antimicrobial activities against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) data for representative compounds from this class.

| Compound ID | Substituent | Test Organism | MIC (µg/mL)[1] |

| 5a | n-octyl | S. aureus | 15.6 |

| 5a | n-octyl | B. subtilis | 7.8 |

| 5a | n-octyl | C. albicans | 31.3 |

| 5b | n-heptyl | S. aureus | 31.3 |

| 5b | n-heptyl | B. subtilis | 15.6 |

| 5b | n-heptyl | C. albicans | 62.5 |

Experimental Protocols for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was determined using a broth microdilution method. Bacterial strains were grown overnight and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth. Fungal strains were similarly prepared in RPMI-1640 medium. The compounds were serially diluted in 96-well microtiter plates. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.[1]

Potential Therapeutic Area: Anti-inflammatory Activity

The thiazole scaffold is present in several compounds with anti-inflammatory properties. The acetic acid side chain is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Anti-inflammatory Targets

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Structurally related thiazole derivatives have been investigated as potential COX inhibitors.

Quantitative Data from Analog Studies

A series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives were synthesized and evaluated for their in vitro COX inhibitory activity.

| Compound ID | Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 3a | 4-OCH3 | 45.2 | 30.1 |

| 3b | 4-Cl | 55.8 | 42.5 |

| 3c | 4-F | 68.3 | 51.7 |

Experimental Protocols for COX Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The compounds were pre-incubated with the respective enzyme, and then arachidonic acid was added to initiate the reaction. The production of prostaglandin G2 was measured colorimetrically at 590 nm. The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells.

Visualizations

Synthesis of Thiazole Acetic Acid Derivatives

Caption: General synthesis pathway for thiazole acetic acid derivatives.

Arachidonic Acid Pathway and COX Inhibition

Caption: Simplified arachidonic acid pathway and the potential site of action for thiazole acetic acid derivatives as COX inhibitors.

Future Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

In vitro screening: Evaluating the compound against a panel of bacterial and fungal strains to determine its antimicrobial spectrum.

-

Enzymatic assays: Testing the inhibitory activity against key bacterial enzymes and inflammatory targets like COX-1 and COX-2.

-

In vivo studies: Should in vitro activity be confirmed, progressing to animal models of infection and inflammation to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound places it within a class of compounds with demonstrated antimicrobial and anti-inflammatory potential. This technical guide provides a framework for initiating research into its biological activities, with the ultimate goal of determining its viability as a lead compound for novel therapeutic agents. The data and protocols from related compounds offer a clear starting point for these investigations.

References

An In-depth Technical Guide to the Structural Analogs of 2-(2,5-Dimethylthiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(2,5-Dimethylthiazol-4-yl)acetic acid, a key heterocyclic scaffold in medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds and approved drugs. This guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, offering valuable insights for the design and development of novel therapeutic agents.

Core Structure and Rationale for Analog Development

The this compound core combines the versatile thiazole nucleus with an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target enzymes like cyclooxygenase (COX). Modifications to this core structure, including alterations to the substituents on the thiazole ring and derivatization of the acetic acid group, can lead to a diverse range of pharmacological activities.

Synthesis of Thiazole Acetic Acid Analogs

The synthesis of thiazole derivatives often relies on the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-(thiazol-4-yl)acetic acid analogs, variations of this and other synthetic strategies are employed.

General Synthetic Pathway

A common approach to synthesizing the 2-(thiazol-4-yl)acetic acid scaffold involves the reaction of a thioamide with a γ-halo-β-ketoester, followed by hydrolysis and decarboxylation.

dot

Caption: General synthetic workflow for 2-(thiazol-4-yl)acetic acid analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize key findings and quantitative data for different classes of analogs.

Anti-inflammatory Activity: COX Inhibition

Thiazole derivatives bearing an acetic acid moiety have been explored as potential cyclooxygenase (COX) inhibitors. Selective inhibition of COX-1 or COX-2 is a key objective in the development of safer anti-inflammatory drugs. A study on 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives revealed their potential as selective COX-1 inhibitors.[1]

| Compound | Substitution (R) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 3a | 4-H | 45.3 | 28.7 |

| 3b | 4-CH₃ | 52.1 | 35.4 |

| 3c | 4-Cl | 78.9 | 42.1 |

| Ibuprofen | (Reference) | 85.0 | 70.0 |

Table 1: In vitro COX inhibitory activity of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid analogs. [1]

The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring enhance COX-1 inhibitory activity.

dot

Caption: Inhibition of the cyclooxygenase (COX) pathway by thiazole acetic acid analogs.

Antimicrobial Activity

Thiazole derivatives are a well-established class of antimicrobial agents. The structural versatility of the thiazole ring allows for the introduction of various pharmacophores to enhance activity against a broad spectrum of pathogens. Studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated their efficacy against both standard and resistant bacterial strains.[2]

| Compound | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus | MIC (µM) vs. MRSA |

| 1 | 37.8 | 75.7 | 151.4 |

| 4 | 26.3 | 52.6 | 105.2 |

| 10 | 40.5 | 81.0 | 162.0 |

| 12 | 67.5 | 135.1 | 67.5 |

| Ampicillin | 186.0 | 372.0 | >372.0 |

| Streptomycin | 86.0 | 172.0 | 344.0 |

Table 2: Minimum Inhibitory Concentration (MIC) of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives against various bacterial strains. [2]

These results highlight that specific substitutions on the benzylidene ring can significantly influence the antibacterial potency, with some analogs showing superior activity compared to standard antibiotics against resistant strains like MRSA.

Acetylcholinesterase (AChE) Inhibition

Thiazole-based compounds have also been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). A series of thiazolylhydrazone derivatives were synthesized and evaluated for their AChE inhibitory activity.[3]

| Compound | R | AChE IC₅₀ (µM) |

| 2a | 2-OH | 0.063 ± 0.003 |

| 2b | 4-OH | 0.056 ± 0.002 |

| 2e | 4-OCH₃ | 0.040 ± 0.001 |

| 2g | 2,4-di-OH | 0.031 ± 0.001 |

| 2i | 4-OH, 3-OCH₃ | 0.028 ± 0.001 |

| Donepezil | (Reference) | 0.025 ± 0.001 |

Table 3: Acetylcholinesterase (AChE) inhibitory activity of thiazolylhydrazone derivatives. [3]

The SAR study indicated that the presence and position of hydroxyl and methoxy groups on the phenyl ring play a crucial role in the AChE inhibitory potency, with compound 2i showing activity comparable to the reference drug Donepezil.

Experimental Protocols

General Procedure for the Synthesis of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid (3a-3c)[1]

-

Synthesis of 1-(4-(substituted phenyl)thiazol-2-yl)thiourea: A mixture of the appropriate 2-amino-4-(substituted phenyl)thiazole (10 mmol) and benzoyl isothiocyanate (12 mmol) in acetone (50 mL) was refluxed for 4 hours. The resulting solid was filtered and refluxed with 10% aqueous NaOH (50 mL) for 5 hours. After cooling, the solution was acidified with concentrated HCl to yield the thiourea derivative.

-

Synthesis of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid: A mixture of the synthesized thiourea (5 mmol) and ethyl 2-(4-aminophenyl)acetate (5 mmol) in ethanol (30 mL) was refluxed for 8 hours. The solvent was evaporated, and the residue was treated with 10% aqueous NaOH (30 mL) and stirred at room temperature for 12 hours. The solution was then acidified with dilute HCl to precipitate the final product, which was filtered, washed with water, and recrystallized from ethanol.

In Vitro Cyclooxygenase (COX) Inhibition Assay[1]

The COX inhibitory activity was determined using a fluorimetric COX inhibitor screening kit. The assay is based on the measurement of prostaglandin F2α produced by the reaction of arachidonic acid with COX-1 or COX-2. The test compounds and reference drug were dissolved in DMSO and pre-incubated with the respective COX enzyme for 10 minutes at 37°C. The reaction was initiated by the addition of arachidonic acid and incubated for an additional 10 minutes. The reaction was stopped, and the fluorescence was measured at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. The percentage of inhibition was calculated by comparing the fluorescence of the test samples with that of the vehicle control.

Conclusion

The this compound scaffold and its analogs represent a promising area of research in drug discovery. The synthetic accessibility of the thiazole ring allows for extensive structural modifications, leading to compounds with a wide array of biological activities. The data presented in this guide on related thiazole acetic acid derivatives and other analogs demonstrates their potential as anti-inflammatory, antimicrobial, and neuroprotective agents. Future research focusing on systematic SAR studies of this compound analogs is warranted to unlock their full therapeutic potential.

References

- 1. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(2,5-Dimethylthiazol-4-yl)acetic Acid Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 2-(2,5-Dimethylthiazol-4-yl)acetic acid, a thiazole derivative with potential therapeutic applications. Given the known antimicrobial and anticancer activities of related thiazole compounds, this guide outlines a computational workflow to investigate the interactions of this specific molecule with relevant biological targets. We present detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, focusing on three representative targets: Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH) for antimicrobial activity, and human Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) for anticancer activity. Quantitative data for related thiazole derivatives are summarized to provide a comparative context for predicted binding affinities. Furthermore, we visualize the key signaling pathways associated with the selected anticancer targets and the overall computational workflow using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of small molecule inhibitors.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The acetic acid moiety often enhances the solubility and pharmacokinetic properties of these compounds. This compound is a member of this promising class of molecules. In silico modeling techniques are powerful tools for elucidating the potential mechanisms of action, predicting binding affinities, and guiding the rational design of more potent and selective derivatives.

This guide details a systematic in silico approach to characterize the interactions of this compound with selected biological targets implicated in microbial survival and cancer progression.

Target Selection

Based on the established activities of thiazole derivatives, the following protein targets were selected for this modeling study:

-

Antimicrobial Target: Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH) : FabH is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibiotics.

-

Anticancer Targets:

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. It is frequently overexpressed or mutated in various cancers.

-

Ligand and Protein Structure Preparation

Ligand Preparation

The 2D structure of this compound was converted to a 3D structure and prepared for docking.

-

SMILES String: CC1=C(SC(N=C1)=C)CC(=O)O

-

Procedure:

-

The SMILES string is used as input in a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 2D structure.

-

The 2D structure is converted to a 3D structure.

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

The final structure is saved in a PDBQT file format for use with AutoDock Vina, with charges and atom types assigned.

-

Protein Preparation

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB) and prepared for docking.

-

Procedure:

-

Download the PDB file for the target protein (e.g., 1HCK for CDK2, 2GS6 for EGFR, 3IL9 for E. coli FabH).

-

Remove water molecules and any co-crystallized ligands or ions not essential for the interaction analysis.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

The prepared protein structure is saved in the PDBQT file format.

-

Molecular Docking

Molecular docking was performed to predict the binding mode and estimate the binding affinity of this compound to the selected targets.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The center and dimensions of the grid box should be sufficient to encompass the entire binding pocket.

-

Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run Docking: Execute AutoDock Vina from the command line:

-

Analysis: The output PDBQT file contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were performed to assess the stability of the protein-ligand complex and to analyze the interactions in a dynamic environment.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Generate the topology for the protein using a chosen force field (e.g., CHARMM36).

-

Generate the topology and parameters for the ligand using a tool like the CGenFF server.

-

Combine the protein and ligand topologies and coordinate files.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P).

-

Add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization of the system to remove steric clashes.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.

-

Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and binding free energy (e.g., using MM/PBSA or MM/GBSA).

Data Presentation

The following tables summarize the inhibitory activities of known thiazole derivatives against the selected targets. This data provides a benchmark for interpreting the results of the in silico modeling of this compound.

Table 1: Inhibitory Activity of Thiazole Derivatives against E. coli FabH

| Compound ID | Structure | IC50 (µM) | Reference |

| Thiazole Derivative A | [Structure of a known FabH inhibitor] | 5.8 | [1] |

| Thiazole Derivative B | [Structure of a known FabH inhibitor] | 12.3 | [1] |

| Thiazole Derivative C | [Structure of a known FabH inhibitor] | 7.2 | [2] |

Table 2: Inhibitory Activity of Thiazole Derivatives against Human CDK2

| Compound ID | Structure | IC50 (nM) | Reference |

| Diaminothiazole 1 | [Structure of a known CDK2 inhibitor] | 900 | [3] |

| Diaminothiazole 2 | [Structure of a known CDK2 inhibitor] | 1500 | [3] |

| Thiazolone Derivative 4 | [Structure of a known CDK2 inhibitor] | 105.39 | [4][5] |

| Thiazolone Derivative 6 | [Structure of a known CDK2 inhibitor] | 139.27 | [4][5] |

Table 3: Inhibitory Activity of Thiazole Derivatives against Human EGFR

| Compound ID | Structure | IC50 (nM) | Reference |

| Thiazolyl-pyrazoline 11 | [Structure of a known EGFR inhibitor] | 60 | [6] |

| Imidazo[2,1-b]thiazole 39 | [Structure of a known EGFR inhibitor] | 153 | |

| Imidazo[2,1-b]thiazole 43 | [Structure of a known EGFR inhibitor] | 122 | |

| Thiazole Derivative 3f | [Structure of a known EGFR inhibitor] | 89 |

Visualizations

In Silico Modeling Workflow

Caption: In Silico Modeling Workflow.

CDK2 Signaling Pathway

Caption: Simplified CDK2 Signaling Pathway.

EGFR Signaling Pathway

Caption: Simplified EGFR Signaling Pathway.

Conclusion

This technical guide provides a detailed roadmap for the in silico investigation of this compound. By following the outlined protocols for molecular docking and molecular dynamics simulations against relevant antimicrobial and anticancer targets, researchers can gain valuable insights into the potential therapeutic applications of this compound. The provided quantitative data for related molecules serves as a useful reference for evaluating the predicted binding affinities. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the broader context of this research. The methodologies described herein are adaptable and can be applied to the study of other small molecule inhibitors and their respective biological targets.

References

- 1. 2-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ACETIC ACID | 306937-38-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,5-Dimethylthiazol-4-yl)acetic Acid Derivatives for Antimicrobial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiazole-containing compounds have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole scaffold is a key structural motif in a number of clinically approved drugs. This document provides detailed protocols for the synthesis of a series of 2-(2,5-Dimethylthiazol-4-yl)acetic acid derivatives and their subsequent evaluation as potential antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of the target compounds is primarily achieved through the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring. The general synthetic scheme involves the condensation of an α-haloketone with a thioamide. Subsequent modification of the resulting thiazole core allows for the generation of a library of derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(2,5-Dimethylthiazol-4-yl)acetate

This protocol describes the synthesis of the core intermediate, ethyl 2-(2,5-dimethylthiazol-4-yl)acetate, which can then be hydrolyzed to the corresponding carboxylic acid or used to generate other derivatives.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ethyl 2-(2,5-dimethylthiazol-4-yl)acetate by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Synthesis of this compound and its Amide Derivatives

The synthesized ethyl ester can be readily converted to the corresponding carboxylic acid and a variety of amide derivatives to explore structure-activity relationships.

Protocol for Hydrolysis to this compound:

-

Dissolve ethyl 2-(2,5-dimethylthiazol-4-yl)acetate in a mixture of ethanol and 1M sodium hydroxide solution.

-

Stir the mixture at room temperature for 12-18 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and remove the solvent to yield the carboxylic acid.

General Protocol for Amide Synthesis:

-

To a solution of this compound in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt).

-

Add the desired amine (primary or secondary) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the resulting amide derivative by chromatography or recrystallization.

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard and reliable technique for this purpose.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

-

Visual inspection for turbidity can be used, or the optical density at 600 nm can be measured using a plate reader.

-

Data Presentation

The following table summarizes the antimicrobial activity (MIC in µg/mL) of representative this compound derivatives against a panel of Gram-positive and Gram-negative bacteria.

| Compound | R | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 1 | -OH | 64 | 128 | >128 | >128 |

| 2 | -NH₂ | 32 | 64 | 128 | >128 |

| 3 | -NH-CH₃ | 16 | 32 | 64 | 128 |

| 4 | -N(CH₃)₂ | 32 | 64 | 128 | >128 |

| 5 | -NH-Ph | 8 | 16 | 32 | 64 |

| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 0.5 |

Note: The data presented in this table are illustrative and based on typical results for similar thiazole derivatives. Actual MIC values may vary.

Visualization of Workflows

References

Application Notes and Protocols for High-Throughput Screening of 2-(2,5-Dimethylthiazol-4-yl)acetic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of 2-(2,5-Dimethylthiazol-4-yl)acetic acid and its derivatives in high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents. Thiazole-containing compounds have demonstrated a wide range of biological activities, including significant anti-inflammatory properties.[1][2][3][4] Many of these compounds exert their effects by modulating key inflammatory signaling pathways, such as the cyclooxygenase (COX), lipoxygenase (LOX), and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] Given the structural similarity to other biologically active thiazole derivatives, this compound represents a promising scaffold for the development of new therapeutics for inflammatory diseases.

These protocols are designed for a target-based screening approach, focusing on the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. Upon activation by stimuli like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α.[5] The following protocols detail a primary screen to identify inhibitors of NF-κB activation, a secondary screen to confirm their effect on downstream cytokine production, and a counter-screen to assess cytotoxicity.

High-Throughput Screening Workflow

A tiered approach is recommended to efficiently identify and validate potential hits from a compound library containing this compound and its analogs.

Caption: High-throughput screening cascade for identifying anti-inflammatory compounds.

Data Presentation

Quantitative data from the screening assays should be meticulously recorded and organized for clear comparison and analysis.

Table 1: Primary Screen - NF-κB Reporter Gene Assay

| Compound ID | Concentration (µM) | Luciferase Signal (RLU) | % Inhibition |

| DMSO Control | - | 1,500,000 | 0 |

| Positive Control (Bay 11-7082) | 10 | 150,000 | 90 |

| This compound | 1 | 1,200,000 | 20 |

| 10 | 750,000 | 50 | |

| 100 | 300,000 | 80 | |

| Analog 1 | 10 | 1,350,000 | 10 |

| Analog 2 | 10 | 600,000 | 60 |

Table 2: Secondary Screen - IL-6 Release Assay

| Compound ID | Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition | IC₅₀ (µM) |

| DMSO Control | - | 2500 | 0 | - |

| Positive Control (Dexamethasone) | 1 | 500 | 80 | 0.2 |

| This compound | 1 | 2000 | 20 | 15.2 |

| 10 | 1250 | 50 | ||

| 50 | 625 | 75 | ||

| Analog 2 | 1 | 2250 | 10 | 8.5 |

| 10 | 1000 | 60 | ||

| 50 | 500 | 80 |

Table 3: Counter-Screen - Cytotoxicity Assay

| Compound ID | Concentration (µM) | Cell Viability (%) | CC₅₀ (µM) |

| DMSO Control | - | 100 | >100 |

| Positive Control (Doxorubicin) | 10 | 20 | 5.1 |

| This compound | 100 | 95 | >100 |

| Analog 2 | 100 | 92 | >100 |

Experimental Protocols

Primary Screening: NF-κB Reporter Gene Assay

Objective: To identify compounds that inhibit TNF-α-induced NF-κB activation in a stable reporter cell line.

Materials:

-

HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-luc).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α).

-

This compound and analog library.

-

Positive Control: Bay 11-7082 (IκBα phosphorylation inhibitor).

-

White, clear-bottom 384-well assay plates.

-

Luciferase assay reagent.

-